molecular formula C17H11N5O2S B11058252 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline

Cat. No.: B11058252
M. Wt: 349.4 g/mol
InChI Key: PXIXVSSFVFOOKO-UHFFFAOYSA-N
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Description

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline is a complex heterocyclic compound that combines several functional groups, including furan, triazole, thiadiazole, and quinoline. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with a thiocarbonyl compound to form the thiadiazole ring. This step often requires the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

    Coupling with Furan and Quinoline: The final step involves the coupling of the triazolo-thiadiazole intermediate with furan and quinoline derivatives under catalytic conditions, such as using palladium catalysts in a Suzuki or Heck coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triazole and thiadiazole rings can be reduced under hydrogenation conditions to form corresponding dihydro derivatives.

    Substitution: The methoxy group on the quinoline ring can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydro derivatives of triazole and thiadiazole.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It can inhibit enzymes such as carbonic anhydrase and cholinesterase, which are involved in various physiological processes.

    Modulate Receptors: It may interact with certain receptors, leading to modulation of signal transduction pathways.

    Induce Apoptosis: In cancer cells, it can induce apoptosis through the activation of caspases and other apoptotic proteins.

Comparison with Similar Compounds

2-[3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-6-methoxyquinoline is unique due to its combination of multiple heterocyclic rings, which imparts distinct biological activities. Similar compounds include:

    3-(Furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine: Lacks the quinoline ring but shares the triazolo-thiadiazole core.

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds have similar triazolo-thiadiazole structures but differ in their substituents and biological activities.

    Quinoline Derivatives: Compounds with quinoline rings but different substituents, which may exhibit varying pharmacological properties.

Properties

Molecular Formula

C17H11N5O2S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(furan-2-yl)-6-(6-methoxyquinolin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H11N5O2S/c1-23-11-5-7-12-10(9-11)4-6-13(18-12)16-21-22-15(14-3-2-8-24-14)19-20-17(22)25-16/h2-9H,1H3

InChI Key

PXIXVSSFVFOOKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CO5

Origin of Product

United States

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